molecular formula C6H9Cl2N B14481996 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine CAS No. 64531-10-8

2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine

Cat. No.: B14481996
CAS No.: 64531-10-8
M. Wt: 166.05 g/mol
InChI Key: LNGRWXHRNYWIHW-UHFFFAOYSA-N
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Description

2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine is an organic compound characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of allylamine with a chlorinating agent. One common method is the oxidative polymerization in a 1 M hydrochloric acid medium using ammonium persulfate as the oxidant . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propene derivatives.

Scientific Research Applications

2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine is unique due to its dual chlorine substitution on the propene backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

64531-10-8

Molecular Formula

C6H9Cl2N

Molecular Weight

166.05 g/mol

IUPAC Name

2-chloro-N-(2-chloroprop-2-enyl)prop-2-en-1-amine

InChI

InChI=1S/C6H9Cl2N/c1-5(7)3-9-4-6(2)8/h9H,1-4H2

InChI Key

LNGRWXHRNYWIHW-UHFFFAOYSA-N

Canonical SMILES

C=C(CNCC(=C)Cl)Cl

Origin of Product

United States

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